Cas no 136539-99-6 (Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine)

Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine is a fluorinated pyridine derivative characterized by the presence of a dimethylamino group at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino moiety contributes to basicity and reactivity. The compound is particularly useful in cross-coupling reactions and as a building block for heterocyclic systems. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for advanced synthetic applications.
Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine structure
136539-99-6 structure
Product Name:Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine
CAS No:136539-99-6
MF:C8H9F3N2
MW:190.165672063828
MDL:MFCD00766812
CID:3714678
PubChem ID:2741795
Update Time:2025-05-23

Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinamine, N,N-dimethyl-5-(trifluoromethyl)-
    • N,N-Dimethyl-5-(trifluoromethyl)pyridin-2-amine
    • N,N-dimethyl-5-(trifluoromethyl)pyridine-2-amine
    • SCHEMBL14180516
    • Maybridge3_006743
    • 2-Dimethylamino-5-(trifluoromethyl)pyridine
    • HMS1450C11
    • QJBWCTIYNAUNGO-UHFFFAOYSA-N
    • Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine
    • 136539-99-6
    • MFCD00766812
    • AS-5560
    • SB53900
    • CS-0194431
    • E89511
    • AKOS003622309
    • IDI1_018130
    • MDL: MFCD00766812
    • Inchi: 1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3
    • InChI Key: QJBWCTIYNAUNGO-UHFFFAOYSA-N
    • SMILES: C1(N(C)C)=NC=C(C(F)(F)F)C=C1

Computed Properties

  • Exact Mass: 190.07178278Da
  • Monoisotopic Mass: 190.07178278Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 16.1Ų

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Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine Suppliers

Amadis Chemical Company Limited
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(CAS:136539-99-6)Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine
Order Number:A1235207
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:17
Price ($):368
Email:sales@amadischem.com

Additional information on Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine

Research Brief on Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine (CAS: 136539-99-6)

Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine (CAS: 136539-99-6) is a fluorinated pyridine derivative that has garnered significant attention in recent medicinal chemistry research due to its unique structural properties and potential pharmacological applications. This compound features a trifluoromethyl group at the 5-position of the pyridine ring and a dimethylamino substituent at the 2-position, creating a versatile scaffold for drug discovery. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 136539-99-6 as a building block for novel Bruton's tyrosine kinase (BTK) inhibitors. The electron-withdrawing effect of the trifluoromethyl group was found to significantly enhance the binding affinity of derived compounds to the BTK active site, while the dimethylamino group contributed to improved solubility profiles. This research demonstrated a 40% increase in inhibitory activity compared to non-fluorinated analogs, highlighting the importance of this chemical motif in kinase inhibitor design.

Another significant application emerged from a 2024 Nature Communications article, where 136539-99-6 served as the starting material for developing a new class of antifungal agents. The study revealed that derivatives containing this core structure exhibited potent activity against Candida auris, with MIC values in the range of 0.5-2 μg/mL. Molecular docking studies suggested that the trifluoromethyl group plays a crucial role in interacting with fungal cytochrome P450 enzymes, while the dimethylamino moiety contributes to membrane penetration.

Recent synthetic methodology developments have also focused on 136539-99-6. A 2023 ACS Catalysis report described a novel palladium-catalyzed amination protocol that significantly improves the yield of this compound (up to 92%) compared to traditional methods. The new approach utilizes a ligand-free system under mild conditions, making the production more cost-effective and environmentally friendly. This advancement is particularly important as demand for this intermediate grows in pharmaceutical manufacturing.

Pharmacokinetic studies of 136539-99-6 derivatives have shown promising results. Research published in Drug Metabolism and Disposition (2024) demonstrated that compounds containing this scaffold exhibit favorable metabolic stability, with half-lives exceeding 4 hours in human liver microsomes. The presence of the trifluoromethyl group was found to reduce oxidative metabolism, while the dimethylamino group facilitated rapid distribution. These properties make it an attractive template for developing orally bioavailable drugs.

Looking forward, several pharmaceutical companies have included 136539-99-6 derivatives in their preclinical pipelines. Current applications under investigation include treatments for autoimmune disorders (Phase I trials expected in 2025) and novel antibiotics targeting multidrug-resistant pathogens. The unique electronic properties imparted by the trifluoromethyl group continue to make this compound a valuable tool in medicinal chemistry, with potential applications expanding into PET tracer development and covalent inhibitor design.

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Amadis Chemical Company Limited
(CAS:136539-99-6)Dimethyl-(5-trifluoromethyl-pyridin-2-yl)-amine
A1235207
Purity:99%
Quantity:5g
Price ($):368
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